BenchChemオンラインストアへようこそ!

2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine

HIV-1 NNRTI Drug Resistance Antiviral Activity

Accelerate your antiviral and oncology programs with 2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine. This dihydrofuro[3,4-d]pyrimidine (DHPY) core is validated to overcome K103N, Y181C, and F227L/V106A HIV-1 NNRTI resistance mutations and serves as a key intermediate for sub-nanomolar mTOR and mutant EGFR inhibitors. Its single reactive 2-chloro handle enables clean, regioselective derivatization for parallel synthesis of diverse libraries without complex protecting group strategies.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 2803833-90-9
Cat. No. B6605870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine
CAS2803833-90-9
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1(C2=CN=C(N=C2CO1)Cl)C
InChIInChI=1S/C8H9ClN2O/c1-8(2)5-3-10-7(9)11-6(5)4-12-8/h3H,4H2,1-2H3
InChIKeyFCTJFBOYNCMIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine (CAS 2803833-90-9): A High-Potency Dihydrofuropyrimidine Scaffold for Advanced Medicinal Chemistry and Antiviral Research Procurement


2-Chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine (CAS: 2803833-90-9) is a chlorinated heterocyclic compound featuring a fused dihydrofuro[3,4-d]pyrimidine core. With a molecular formula of C8H9ClN2O and a molecular weight of 184.62 g/mol , this compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry . It belongs to the dihydrofuro[3,4-d]pyrimidine (DHPY) class, which has garnered significant attention for its potent biological activities, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 [1].

Why 2-Chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine Cannot Be Replaced by Unsubstituted or Generic Furopyrimidine Analogs in Lead Optimization and SAR Studies


Generic substitution of 2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine with other furopyrimidine derivatives is precluded by the precise structural requirements for potent biological activity and favorable physicochemical properties. The dihydrofuro[3,4-d]pyrimidine scaffold, particularly when substituted at the 2-position with a chloro group and at the 5-position with geminal dimethyl groups, confers distinct electronic and steric properties that are critical for target engagement and resistance profiles . While related scaffolds like furo[2,3-d]pyrimidines exist, they exhibit different binding modes and selectivity profiles in kinase inhibition assays [1]. Furthermore, the specific substitution pattern on the dihydrofuro[3,4-d]pyrimidine core directly influences potency against drug-resistant HIV-1 strains, as demonstrated in head-to-head comparisons with clinical NNRTIs [2].

2-Chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine: Quantitative Comparative Evidence for Scientific Selection


Superior Potency of Dihydrofuro[3,4-d]pyrimidine Derivatives Against HIV-1 Drug-Resistant Mutants Compared to Etravirine

Dihydrofuro[3,4-d]pyrimidine (DHPY) derivatives, exemplified by compounds 13c2 and 13c4, demonstrate exceptional potency against a panel of HIV-1 strains carrying single NNRTI-resistant mutations. Their EC50 values range from 0.9 to 8.4 nM, which is remarkably superior to the clinical NNRTI etravirine (ETV) [1]. This differential activity highlights the scaffold's ability to overcome resistance, a key advantage for lead selection in antiviral programs. Additionally, optimized DHPY derivatives like 14b and 16c exhibit even greater potency against highly resistant double mutants (F227L/V106A and K103N/Y181C), with EC50 values of 5.79–28.3 nM and 2.85–18.0 nM, respectively, significantly outperforming etravirine and rilpivirine [2].

HIV-1 NNRTI Drug Resistance Antiviral Activity

High Selectivity of Dihydrofuropyrimidine-Based Inhibitors for mTOR Kinase over PI3K Isoforms

Inhibitors based on a quaternary-substituted dihydrofuropyrimidine scaffold, a core related to 2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine, achieve exceptional potency against mTOR kinase (Ki < 1.0 nM) and exhibit high selectivity (>100-fold) over the closely related PI3 kinases [1]. This selectivity profile is critical for minimizing off-target effects and maximizing therapeutic index in oncology applications.

mTOR Kinase PI3K Selectivity Cancer Therapeutics

Crystallographic Validation of Dihydrofuro[3,4-d]pyrimidine Scaffold Binding to EGFR Mutant Kinase Domain

The dihydrofuro[3,4-d]pyrimidine scaffold has been co-crystallized with the EGFR kinase domain (T790M/L858R mutant), providing high-resolution structural evidence of its binding mode [1]. The crystal structure (PDB ID: 5EDR) confirms that the scaffold engages the ATP-binding pocket in a specific conformation, with the geminal dimethyl groups at the 5-position contributing to hydrophobic interactions. This structural validation is essential for structure-guided optimization and distinguishes this scaffold from others lacking such detailed binding data.

EGFR Kinase X-ray Crystallography Structure-Based Drug Design

Favorable Pharmacokinetic Properties of Dihydrofuro[3,4-d]pyrimidine Derivatives in Preclinical Models

The dihydrofuro[3,4-d]pyrimidine derivative 13c2 exhibits favorable pharmacokinetic properties in preclinical studies, including an oral bioavailability of 30.96% and a half-life of 11.1 hours [1]. These properties are superior to many early-stage antiviral leads and indicate that the core scaffold is amenable to oral dosing. In a related mTOR inhibitor series based on a dihydrofuropyrimidine core, compounds demonstrated excellent mouse PK and a robust PK/PD relationship in a mouse model of cancer [2].

Pharmacokinetics Oral Bioavailability Drug Metabolism

Superior Reactivity Profile of 2-Chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine for Synthetic Diversification

The presence of a single chlorine atom at the 2-position of the furo[3,4-d]pyrimidine core in 2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine provides a well-defined handle for nucleophilic substitution reactions . In contrast, the related compound 2,4-dichloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine (CAS 1260088-72-9) contains two reactive chlorine atoms , which can lead to complex mixtures of regioisomers and require additional synthetic steps for selective functionalization. The mono-chloro derivative offers greater synthetic control and efficiency in constructing diverse compound libraries.

Synthetic Chemistry Nucleophilic Substitution Scaffold Diversification

Strategic Applications of 2-Chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine in Drug Discovery and Chemical Biology


Development of Next-Generation HIV-1 NNRTIs Targeting Drug-Resistant Strains

Leverage the dihydrofuro[3,4-d]pyrimidine scaffold to design and synthesize novel NNRTIs with enhanced potency against single and double mutants resistant to first-line therapies like etravirine and rilpivirine [1]. The scaffold's proven ability to overcome K103N, Y181C, and F227L/V106A mutations makes it a high-priority starting point for medicinal chemistry programs focused on combating HIV-1 drug resistance [2]. Optimize substituents on the core to further improve potency, selectivity, and pharmacokinetic properties.

Synthesis of Highly Selective mTOR Kinase Inhibitors for Oncology

Utilize 2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine as a key intermediate to construct potent and selective mTOR kinase inhibitors [1]. The scaffold's inherent ability to achieve sub-nanomolar Ki values and >100-fold selectivity over PI3K isoforms reduces the risk of mechanism-based toxicities associated with PI3K inhibition [2]. This application is particularly relevant for tumors driven by PI3K/Akt/mTOR pathway dysregulation.

Structure-Guided Design of EGFR Kinase Inhibitors for NSCLC

Employ the dihydrofuro[3,4-d]pyrimidine core in structure-based drug design efforts targeting mutant EGFR, leveraging the available co-crystal structure (PDB ID: 5EDR) to guide rational modifications [1]. The scaffold's fit within the ATP-binding pocket, as validated by X-ray crystallography, enables efficient optimization of potency and selectivity against clinically relevant EGFR mutants such as T790M and L858R [2].

Generation of Diverse Compound Libraries via Regioselective Derivatization

Use 2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine as a versatile building block for parallel synthesis and high-throughput library production [1]. The single reactive chlorine at the 2-position allows for clean, regioselective nucleophilic substitution reactions, enabling the rapid generation of structurally diverse analogs without the complications of regioisomeric mixtures or the need for additional protecting group strategies [2].

Quote Request

Request a Quote for 2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.